Product packaging for 2,6-dinaphthalen-2-ylnaphthalene(Cat. No.:CAS No. 121212-76-8)

2,6-dinaphthalen-2-ylnaphthalene

Cat. No.: B14282527
CAS No.: 121212-76-8
M. Wt: 380.5 g/mol
InChI Key: HIVTYEYTIOMUSF-UHFFFAOYSA-N
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Description

2,6-dinaphthalen-2-ylnaphthalene is an extended polycyclic aromatic hydrocarbon (PAH) composed of a central naphthalene core functionalized at the 2 and 6 positions with naphthalen-2-yl groups. This conjugated, rigid molecular architecture is of significant interest in advanced materials research, particularly in the development of organic electronic devices. Compounds with large, planar aromatic systems are fundamental in studying π-π stacking interactions and molecular aggregation behavior, which are critical factors in the performance of organic semiconductors . Researchers utilize such structurally defined PAHs as model systems to investigate the fundamental driving forces of aggregation, including intermolecular interaction energies and the role of steric effects, often combining quantum mechanical and molecular dynamics approaches . While not for therapeutic use, this compound serves as a high-value building block in organic synthesis and materials science. It is strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H20 B14282527 2,6-dinaphthalen-2-ylnaphthalene CAS No. 121212-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121212-76-8

Molecular Formula

C30H20

Molecular Weight

380.5 g/mol

IUPAC Name

2,6-dinaphthalen-2-ylnaphthalene

InChI

InChI=1S/C30H20/c1-3-7-23-17-25(11-9-21(23)5-1)27-13-15-30-20-28(14-16-29(30)19-27)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H

InChI Key

HIVTYEYTIOMUSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 2,6 Dinaphthalen 2 Ylnaphthalene

Overview of Naphthalene (B1677914) Oligomerization Strategies

Oligomerization strategies involve the sequential linking of monomer units. For naphthalene-based structures, these methods can range from polymerization reactions that are controlled to yield low molecular weight products to direct coupling reactions that join naphthalene rings.

Stable Free Radical Polymerization (SFRP) Approaches to Naphthalene Oligomers

Stable Free Radical Polymerization (SFRP) is a controlled polymerization technique that can, in principle, be used to synthesize well-defined polymers. However, its application to vinyl-substituted naphthalenes, such as 2-vinylnaphthalene (B1218179), has met with significant challenges. Research into the SFRP of 2-vinylnaphthalene using initiators like 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) has shown that controlling the molecular weight is largely unsuccessful. researchgate.net

A key observation is that the rate of monomer consumption under SFRP conditions is identical to the rate under purely thermal conditions, indicating a lack of control by the stable free radical. researchgate.net The structural similarity between 2-vinylnaphthalene and styrene (B11656) suggests that thermally initiated polymerization occurs, proceeding via the Mayo mechanism. Further kinetic analysis has revealed that the propensity for thermal polymerization is significantly higher for 2-vinylnaphthalene than for styrene. researchgate.net This is attributed to a lower activation energy for the thermal polymerization of 2-vinylnaphthalene. researchgate.net

Another critical factor limiting the formation of high molecular weight polymers from α-vinylnaphthalene is a prominent chain transfer reaction involving the monomer itself. This reaction, where a growing polymer radical attacks the naphthalene ring of a monomer, effectively terminates one chain while starting another, keeping the average molecular weight low. youtube.com The monomer transfer constant for α-vinylnaphthalene is approximately 300 times greater than that for styrene, highlighting the difficulty in producing long polymer chains and favoring the formation of oligomers. youtube.com

Table 1: Comparative Kinetic Data for Vinylarene Polymerization

Parameter 2-Vinylnaphthalene Styrene Key Finding Source
Thermal Polymerization Rate Constant One order of magnitude greater Lower Increased propensity for thermal polymerization. researchgate.net
Activation Energy (Thermal) 30 kJ/mol less Higher Lower energy barrier for thermal initiation. researchgate.net
Monomer Transfer Constant (60 °C) ~0.03 ~0.0001 Chain transfer to monomer limits polymer size. youtube.com

Condensation Reactions for Naphthalene-Derived Oligomers

Condensation reactions provide a more direct route to linking aromatic nuclei. The polycondensation of naphthalene and its alkylated derivatives can be achieved using Friedel-Crafts chemistry, typically in the presence of a Lewis acid catalyst like aluminum halides. nih.gov This process involves the electrophilic substitution of one naphthalene molecule onto another, forming a direct carbon-carbon bond and generating oligomeric or polymeric materials known as polynaphthylenes. nih.gov

This method can also be used to create polymers containing both naphthalene and other aromatic units. For instance, monomers such as p-bis-2-chloroisopropylbenzene can readily condense with naphthalene in the presence of catalytic amounts of tritylhexafluoroarsenate combined with aluminum chloride to synthesize linear, high molecular weight aryleneisopropylidene polymers. nih.gov

Oxidative Dimerization Routes for Aromatic Systems

Oxidative dimerization is a powerful method for coupling aromatic systems. In the context of naphthalene, this typically requires the presence of activating groups on the naphthalene ring. For example, the introduction of phenol (B47542) groups at the 1,8-positions of naphthalene enables a one-pot oxidative dimerization and subsequent cyclization to form perylene (B46583) structures upon the addition of an oxidant like iron(III) chloride under mild conditions. brainly.in While this specific example leads to a more complex, fused system rather than a simple binaphthyl, it demonstrates the principle of using oxidation to form carbon-carbon bonds between naphthalene units. The direct oxidative coupling of unsubstituted naphthalene is more challenging due to its high oxidation potential. researchgate.net

Palladium-Catalyzed Cross-Coupling Methods for Diaryl Naphthalene Synthesis

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient tools for the construction of C-C bonds between aryl groups. These methods offer precise control over the final structure, making them ideal for the targeted synthesis of 2,6-dinaphthalen-2-ylnaphthalene.

Suzuki-Miyaura Coupling in Naphthalene Derivatization

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov It is exceptionally well-suited for creating biaryl and polyaryl structures. The synthesis of this compound can be readily envisioned using this methodology. The most direct approach would involve a double Suzuki-Miyaura coupling between 2,6-dihalonaphthalene (e.g., 2,6-dibromonaphthalene) and two equivalents of naphthalen-2-ylboronic acid.

This type of transformation has been successfully applied to create various substituted biaryls and diarylnaphthalenes. For instance, the Suzuki reaction has been used to arylate 4,5-dibromo-1,8-bis(dimethylamino)naphthalenes with arylboronic acids, including naphthalen-2-ylboronic acid, to yield the corresponding 4,5-diarylnaphthalenes. nih.gov Similarly, the reaction has been used to install various aryl substituents at the 2,6 positions of naphthalene diimides, demonstrating the viability of coupling at these specific positions. researchgate.net The reaction is known for its high functional group tolerance and typically proceeds with high yields under relatively mild conditions. nih.gov

Table 2: General Components for Suzuki-Miyaura Synthesis of this compound

Component Role Example
Aryl Dihalide Electrophilic Partner 2,6-Dibromonaphthalene (B1584627)
Organoboron Reagent Nucleophilic Partner Naphthalen-2-ylboronic acid
Palladium Catalyst Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Activator Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄)
Solvent Reaction Medium Toluene, Dimethoxyethane (DME), Water

Sonogashira Coupling and Related Alkynylation Strategies

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. acs.orgacs.org While it does not directly form an aryl-aryl single bond, it creates a rigid alkyne linker between aromatic systems, which is a key strategy in the synthesis of advanced organic materials. acs.orgyoutube.com

For a structure related to this compound, one could synthesize 2,6-bis(naphthalen-2-ylethynyl)naphthalene. This would be achieved by reacting 2,6-dihalonaphthalene with two equivalents of 2-ethynylnaphthalene. The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diethylamine), which also often serves as the solvent. acs.orgnih.gov The resulting diarylalkyne could be a final target molecule in its own right or an intermediate that could be subsequently hydrogenated to yield the more flexible diarylalkane analogue. The Sonogashira reaction is highly valued for its mild reaction conditions and reliability in synthesizing complex conjugated molecules.

Castro-Stephens Reaction and Copper(I) Arylacetylides

The Castro-Stephens coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and a copper(I) acetylide. wikipedia.org This reaction proceeds in a polar solvent, such as pyridine, to yield a disubstituted alkyne and a copper(I) halide. wikipedia.org The core of the reaction involves the substitution of an aryl iodide or bromide with a pre-formed copper(I) arylacetylide. wikipedia.org

In the context of synthesizing naphthalene-based oligomers, this reaction could be envisioned as a method to connect naphthalene units. For instance, a copper(I) naphthylacetylide could be coupled with a halogenated naphthalene. While the direct synthesis of this compound via a Castro-Stephens reaction is less common than palladium-catalyzed methods, the underlying copper-acetylide chemistry is a fundamental concept in C-C bond formation. wikipedia.orgresearchgate.net The reaction is particularly useful for creating aryl-alkyne linkages, which could then be subjected to further transformations to arrive at the final oligoarylene structure. researchgate.net A key advantage of copper-mediated reactions is the relatively low cost of the metal compared to palladium. tcichemicals.com

A potential, albeit multistep, pathway to a dinaphthylnaphthalene structure using this methodology could involve:

Synthesis of a copper(I) naphthylacetylide from a terminal naphthylacetylene.

Castro-Stephens coupling of this acetylide with a dihalonaphthalene, such as 2,6-diiodonaphthalene, to form a bis(naphthylethynyl)naphthalene intermediate.

A subsequent reduction or cyclization reaction to yield the final saturated C-C linked structure, although this adds complexity compared to direct coupling methods.

The reaction is known to be effective for generating heterocyclic compounds when a nucleophilic group is positioned ortho to the aryl halide, though this typically requires a solvent like dimethylformamide (DMF). wikipedia.org

Stannyl (B1234572) Derivatives and Their Utility in Oligomer Synthesis

The use of stannyl derivatives in palladium-catalyzed Stille cross-coupling reactions represents a highly effective and widely used strategy for the synthesis of oligoarylenes, including naphthalene-based systems. wikipedia.orgyoutube.com This method involves the reaction of an organostannane (R¹-Sn(Alkyl)₃) with an organic halide or pseudohalide (R²-X) in the presence of a palladium catalyst. wikipedia.org

For the synthesis of this compound, this approach offers a direct and modular route. The key intermediates are stannylated naphthalenes, which are stable, can be purified by chromatography, and are tolerant of many functional groups. wikipedia.orgnih.gov Specifically, 2-tributylstannylnaphthalene (B8421022) would serve as a key building block.

The general synthesis of these precursors involves the reaction of a bromo- or iodo-naphthalene with an organotin reagent, such as hexabutylditin, catalyzed by palladium. nih.govacs.org The utility of these stannyl derivatives is demonstrated in the synthesis of naphthalene diimide (NDI) oligomers, which provides a strong procedural analogy. nih.govacs.org For example, 2-stannyl and 2,6-distannyl NDIs have been successfully used to create bi- and ter-NDI structures, showcasing the robustness of the Stille coupling for linking naphthalene cores. nih.gov

A plausible synthetic route to this compound via the Stille reaction would be the coupling of 2,6-dibromonaphthalene with two equivalents of 2-(tributylstannyl)naphthalene.

Table 1: Components for Stille Coupling Synthesis of this compound

Component Role Example Compound
Organostannane Nucleophile (Transmetalation Agent) 2-(Tributylstannyl)naphthalene
Organic Halide Electrophile (Oxidative Addition Substrate) 2,6-Dibromonaphthalene
Catalyst Facilitates Catalytic Cycle Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

The primary drawback of this method is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product. msu.edu

Strategic Precursor Design for Regioselective Synthesis of this compound

The synthesis of a specific isomer like this compound is critically dependent on regioselectivity. Traditional electrophilic aromatic substitution reactions on naphthalene are often difficult to control, leading to mixtures of isomers. researchgate.net Therefore, modern syntheses rely on cross-coupling methodologies where the connectivity is explicitly defined by the placement of functional groups on the precursor molecules.

Strategic precursor design involves synthesizing naphthalene building blocks that are selectively functionalized at the desired positions (e.g., C-2 and C-6). This circumvents the selectivity issues of direct naphthalene functionalization. researchgate.netacs.org For a Stille coupling approach, the strategy would involve the synthesis of 2,6-dibromonaphthalene and 2-(tributylstannyl)naphthalene. The defined positions of the bromine and stannyl groups on the aromatic rings ensure that the final coupling reaction can only occur at these sites, leading exclusively to the desired 2,6-linked product architecture.

Similarly, for a Suzuki coupling, the precursors would be 2,6-dibromonaphthalene and naphthalene-2-boronic acid. The success of the synthesis is thus shifted from controlling the selectivity of the coupling reaction itself to the regioselective synthesis of the halogenated and organometallic (boron or tin) naphthalene monomers. rsc.org This approach provides straightforward access to substitution patterns that would otherwise be difficult to achieve. acs.org

Reaction Optimization and Selectivity Control in the Formation of this compound Architectures

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions, such as the homocoupling of precursors. wikipedia.org For palladium-catalyzed cross-coupling reactions like the Stille coupling, several parameters can be adjusted. researchgate.net

Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the ancillary ligands is critical. Ligands stabilize the palladium catalyst, prevent its deactivation, and influence the rates of oxidative addition and reductive elimination in the catalytic cycle. tcichemicals.com For Stille reactions, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or tri(o-tolyl)phosphine are common.

Solvent and Base: The solvent can affect catalyst solubility and reaction kinetics. Aprotic polar solvents like DMF or ethers like dioxane are often effective. While the Stille reaction does not typically require a base, related reactions like the Suzuki and Heck couplings are highly dependent on the choice of base.

Temperature and Reaction Time: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and increased side products. Optimization involves finding the lowest possible temperature that provides a reasonable reaction time and high yield.

Control of Stoichiometry: Precise control over the ratio of the organostannane to the aryl halide is important, especially in stepwise syntheses, to avoid the formation of incompletely substituted intermediates or polymeric byproducts.

Table 2: Parameters for Optimization in Palladium-Catalyzed Cross-Coupling

Parameter Influence Common Choices/Conditions
Catalyst/Ligand Affects reaction rate, stability, and selectivity. Pd(PPh₃)₄, PdCl₂(PPh₃)₂, AsPh₃
Solvent Influences solubility and reaction temperature. Toluene, DMF, Dioxane, THF
Temperature Controls reaction rate and side reactions. 80-120 °C
Additives Can accelerate transmetalation (e.g., Cu(I) salts). CuI, CsF

| Reactant Purity | Impurities can poison the catalyst. | High purity precursors required. |

By systematically optimizing these parameters, chemists can achieve high selectivity and yield in the formation of complex architectures like this compound. researchgate.net

Theoretical Investigations and Electronic Structure of 2,6 Dinaphthalen 2 Ylnaphthalene

Computational Chemistry Methodologies for Extended π-Conjugated Systems

To unravel the electronic properties of large, π-conjugated molecules like 2,6-dinaphthalen-2-ylnaphthalene, a range of sophisticated computational techniques are employed. These methods allow for the detailed investigation of both ground and excited electronic states, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Ground State Electronic Structures

Density Functional Theory (DFT) has become a cornerstone for calculating the ground-state electronic properties of molecules. aps.orgjussieu.fr It offers a balance between computational cost and accuracy, making it suitable for the large systems typical of extended π-conjugated molecules. acs.org DFT is based on the principle that the total energy of a system is a functional of its electron density. jussieu.fr By approximating the exchange-correlation functional, which accounts for many-body effects, DFT can provide reliable geometries and electronic structures for the ground state. acs.org For π-conjugated systems, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed to improve accuracy. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method. chemrxiv.orgrsc.orgwikipedia.org TDDFT is an extension of DFT that allows for the calculation of electronic excited states, providing information about absorption spectra, fluorescence energies, and other photophysical properties. rsc.orgwikipedia.orgnih.gov The accuracy of TDDFT calculations can be influenced by the choice of the exchange-correlation functional, with long-range corrected functionals often providing more accurate descriptions of charge-transfer excitations, which are common in extended π-systems. acs.org While TDDFT is computationally efficient compared to other excited-state methods, its accuracy can sometimes be limited, particularly for states with significant double-excitation character. chemrxiv.org

Quantum Chemistry Calculations for π-Bond Interactions

The interactions between π-orbitals are fundamental to the properties of conjugated systems. Quantum chemistry calculations provide a means to quantify and understand these interactions. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between aromatic rings into physically meaningful components like electrostatics, exchange, induction, and dispersion. uva.es Such analyses have shown that dispersion forces are often the dominant attractive force in π-stacking interactions. uva.es High-level ab initio methods like Coupled-Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) can provide benchmark-quality data for these interactions, though their computational cost limits their application to smaller model systems. acs.org

Analysis of Molecular Orbitals and Electron Density Distribution in this compound Analogues

The electronic properties of this compound and its analogues are intrinsically linked to the spatial distribution of their molecular orbitals and electron density. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the molecule's ability to donate and accept electrons, respectively. In extended π-conjugated systems, both the HOMO and LUMO are typically π-orbitals that are delocalized over the entire molecular backbone. acs.org

The electron density distribution reveals how electrons are shared between atoms and can be used to identify regions of high and low electron density. researchgate.net In naphthalene (B1677914) and its oligomers, the π-electron density is distributed across the fused ring system. libretexts.org The specific pattern of electron delocalization can be visualized using techniques like 3D isotropic magnetic shielding (IMS) contour maps, which can highlight the aromatic, non-aromatic, and antiaromatic character of different parts of the molecule. rsc.orgresearchgate.net

Theoretical Insights into Conformational Dynamics and Intramolecular Interactions

The three-dimensional structure and flexibility of extended π-conjugated molecules are critical to their function. Theoretical methods can provide valuable insights into the conformational landscape and the non-covalent interactions that govern their shape. rsc.org For molecules with multiple aromatic rings connected by single bonds, such as this compound, rotation around these bonds can lead to different conformers with varying degrees of planarity. ucm.es

Intramolecular interactions, such as van der Waals forces and π-π stacking, can influence the preferred conformation. nih.gov For instance, in some systems, intramolecular π-type hydrogen bonding has been shown to stabilize certain conformations. mdpi.com Computational studies can map the potential energy surface (PES) as a function of key dihedral angles, revealing the energy barriers between different conformers and identifying the most stable structures. mdpi.com Understanding the conformational dynamics is crucial as it can significantly impact the electronic coupling between different parts of the molecule and, consequently, its charge transport and photophysical properties. nih.gov

PropertyComputational MethodKey Findings
Ground State Geometry DFTProvides optimized molecular structures.
Excited State Energies TDDFTPredicts absorption and emission wavelengths. nih.gov
π-Bond Interactions SAPT, CCSD(T)Quantifies the nature and strength of non-covalent interactions. uva.esacs.org
Electron Delocalization IMS MapsVisualizes the extent of aromaticity and conjugation. rsc.orgresearchgate.net
Conformational Analysis PES MappingIdentifies stable conformers and rotational barriers. mdpi.com

Advanced Characterization Techniques for Structural Elucidation and Electronic Properties of 2,6 Dinaphthalen 2 Ylnaphthalene

Spectroscopic Methodologies for π-Conjugated Organic Materials

Spectroscopic techniques are indispensable tools for the characterization of π-conjugated systems like 2,6-dinaphthalen-2-ylnaphthalene, providing insights into their molecular structure, purity, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized to confirm the successful synthesis and the specific connectivity of the naphthalene (B1677914) units.

In the ¹H NMR spectrum of this compound, one would expect to observe a complex series of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the central naphthalene core would exhibit a distinct splitting pattern compared to those on the terminal naphthalene moieties due to their different chemical environments. The integration of these signals would correspond to the number of protons in each unique position, confirming the 1:1:1 ratio of the three naphthalene rings.

The ¹³C NMR spectrum would provide further confirmation of the molecular structure, with a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their position within the π-conjugated system. For instance, the carbon atoms at the points of linkage between the naphthalene units would have characteristic downfield shifts. For related 2,6-disubstituted naphthalene derivatives, characteristic chemical shifts are well-documented and serve as a basis for comparison.

Technique Expected Observations for this compound
¹H NMRComplex multiplets in the aromatic region (7.0-9.0 ppm), with distinct signals for the central and terminal naphthalene protons.
¹³C NMRA specific number of signals in the aromatic region (typically 120-140 ppm) corresponding to the unique carbon environments.

Mass Spectrometry (MS) for Molecular Weight and Oligomer Characterization

Mass spectrometry (MS) is a critical tool for determining the molecular weight of a synthesized compound, thereby confirming its identity. For this compound (C₃₀H₂₀), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 380.48 g/mol . High-resolution mass spectrometry (HRMS) would provide an even more precise mass measurement, further solidifying the elemental composition.

In the context of oligomer characterization, MS techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are particularly useful. These methods can identify the presence of not only the target molecule but also any higher or lower molecular weight oligomers that may have formed during the synthesis, providing crucial information about the purity and dispersity of the material.

Technique Expected Results for this compound
Mass Spectrometry (MS)Molecular ion peak (M⁺) at m/z ≈ 380.5.
High-Resolution MS (HRMS)Precise mass determination to confirm the elemental formula C₃₀H₂₀.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a π-conjugated molecule. The absorption spectrum of this compound in a suitable solvent would reveal characteristic absorption bands in the UV region, which are indicative of π-π* transitions. The position of the absorption maximum (λmax) provides insight into the extent of π-conjugation in the molecule. For oligo-naphthalenes, the λmax is expected to red-shift (shift to longer wavelengths) as the number of conjugated naphthalene units increases.

By analyzing the onset of the absorption edge, the optical bandgap (Eg) of the material can be estimated. This is a crucial parameter for determining the potential of the material for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photoluminescence (PL) spectrum, which shows the emission of light after absorption, would provide information about the emissive properties of the molecule. The difference between the absorption and emission maxima, known as the Stokes shift, is also an important characteristic.

Spectroscopic Parameter Expected Characteristics for this compound
Absorption Maximum (λmax)Expected in the UV region, with a red-shift compared to naphthalene monomer.
Optical Bandgap (Eg)Can be estimated from the absorption edge, indicating the energy difference between the HOMO and LUMO levels.
Photoluminescence (PL)Emission spectrum would reveal the color and efficiency of light emission.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the naphthalene rings. Key expected vibrational modes include C-H stretching vibrations of the aromatic protons (typically above 3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the range of 1400-1600 cm⁻¹), and C-H out-of-plane bending vibrations (in the fingerprint region, below 1000 cm⁻¹). The specific pattern of the out-of-plane bending modes can provide information about the substitution pattern on the naphthalene rings. For 2,6-disubstituted naphthalenes, specific bands in the 800-900 cm⁻¹ region are characteristic.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) for this compound
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1400 - 1600
C-H Out-of-Plane Bend< 1000 (with characteristic patterns for 2,6-disubstitution)

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction, if suitable crystals can be grown, would provide detailed information on the bond lengths, bond angles, and torsional angles within the this compound molecule. It would also reveal the intermolecular interactions, such as π-π stacking, that govern the packing of the molecules in the solid state. This information is crucial for understanding the relationship between the molecular structure and the bulk material properties, including charge transport.

Powder X-ray diffraction (PXRD) can be used to analyze the crystallinity and phase purity of a bulk sample. The diffraction pattern serves as a fingerprint for a specific crystalline phase. For related 2,6-disubstituted naphthalenes, crystal structures have been solved, revealing herringbone packing motifs. acs.org

Parameter Information Gained from X-ray Diffraction
Bond Lengths and AnglesPrecise intramolecular geometric parameters.
Torsional AnglesConformation of the molecule, specifically the twist between the naphthalene units.
Intermolecular InteractionsDetails of π-π stacking, C-H···π interactions, and other non-covalent forces.
Crystal PackingOverall arrangement of molecules in the crystal lattice.

Electrochemical Characterization for Redox Behavior and Energy Levels

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule and to determine the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). By measuring the oxidation and reduction potentials of this compound, its ability to donate or accept electrons can be assessed.

The HOMO and LUMO energy levels are critical parameters that determine the electronic and optical properties of the material, as well as its suitability for use in various electronic devices. For instance, the HOMO level influences the hole injection and transport properties, while the LUMO level is important for electron injection and transport. These energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram. The electrochemical bandgap, determined from the difference between the HOMO and LUMO levels, can be compared with the optical bandgap obtained from UV-Vis spectroscopy. Studies on similar naphthalene-based oligomers have shown that the HOMO-LUMO gap tends to decrease with increasing conjugation length.

Electrochemical Parameter Significance for this compound
Oxidation Potential (Eox)Related to the HOMO energy level and the ease of removing an electron.
Reduction Potential (Ered)Related to the LUMO energy level and the ease of adding an electron.
HOMO/LUMO Energy LevelsKey parameters for predicting charge injection and transport properties in electronic devices.
Electrochemical BandgapProvides an electronic measure of the energy gap, complementing optical measurements.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

No experimental data from cyclic voltammetry studies on this compound, including its oxidation and reduction potentials, were found in the reviewed literature. This information is crucial for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound, which are essential for evaluating its potential in electronic applications.

Probing Electronic Transitions and Exciton (B1674681) Dynamics in Solution and Solid State

Similarly, there is a lack of available research detailing the electronic transitions and exciton dynamics of this compound in either solution or solid state. Such studies, typically involving techniques like UV-Vis absorption and photoluminescence spectroscopy, are fundamental for understanding the material's light-absorbing and emitting properties and its behavior as a chromophore.

Supramolecular Architectures and Self Assembly of 2,6 Dinaphthalen 2 Ylnaphthalene

Principles of Supramolecular Chemistry in Aromatic Systems

Supramolecular chemistry is the study of chemical systems composed of multiple molecular components held together by non-covalent interactions. nih.gov Unlike traditional chemistry that focuses on covalent bonds, supramolecular chemistry investigates the weaker and more dynamic forces that govern molecular recognition and self-assembly. fortunejournals.com These interactions, though individually weak, collectively dictate the structure and function of complex molecular assemblies. numberanalytics.com The reversible nature of these interactions allows for the dynamic formation and dissociation of supramolecular structures, a key feature in the development of responsive and adaptive materials. numberanalytics.com

Role of Non-Covalent Interactions: π-π Stacking, van der Waals Forces, Electrostatic Effects

The assembly of aromatic systems like 2,6-dinaphthalen-2-ylnaphthalene is primarily driven by a combination of non-covalent interactions.

π-π Stacking: This is a significant interaction between aromatic rings. numberanalytics.com In systems like naphthalene (B1677914), the interaction between the π-electron clouds of adjacent molecules leads to a face-to-face or offset stacking arrangement. nih.govresearchgate.net The planarity and high π-acidity of naphthalene diimide (NDI) systems, for instance, make them ideal for face-to-face π-stacking. google.com The geometry of this stacking is a balance between attractive dispersion forces and Pauli repulsion. nih.gov While often attributed to electrostatic interactions between quadrupole moments, quantum mechanical calculations have highlighted the critical role of dispersion forces in π-stacking. nih.gov

Van der Waals Forces: These are weak, short-range forces that arise from temporary fluctuations in electron density, creating transient dipoles. numberanalytics.combyjus.com Although individually weak, with energies typically ranging from 0.4 to 4 kJ/mol, their cumulative effect can be substantial in large molecules with extensive surface areas, contributing significantly to the stability of molecular assemblies. numberanalytics.combyjus.com

Electrostatic Effects: These interactions occur between charged or polar species and can be either attractive or repulsive. numberanalytics.comnumberanalytics.com In aromatic systems, while the rings themselves are generally nonpolar, the introduction of substituents can create significant electrostatic potential differences, influencing how molecules orient themselves and assemble. acs.org Electrostatic interactions are crucial in directing the self-assembly of molecules in polar solvents and are a key design parameter in creating functional supramolecular materials. numberanalytics.comnih.gov

Molecular Recognition and Host-Guest Chemistry Concepts

Molecular recognition is the specific binding of a "guest" molecule to a "host" molecule through non-covalent interactions. fortunejournals.comwikipedia.org This principle is fundamental to many biological processes and is a cornerstone of supramolecular chemistry. wikipedia.org Host-guest chemistry involves the design of host molecules with cavities or binding sites that are complementary in size, shape, and chemical properties to a specific guest. numberanalytics.com

Aromatic systems are often employed in the construction of host molecules due to their defined shapes and potential for π-π stacking interactions. rsc.org The specificity of binding is determined by the collective effect of multiple non-covalent interactions. numberanalytics.com This has led to the development of synthetic host molecules like calixarenes and pillararenes that can selectively bind various guest molecules, with applications in sensing, catalysis, and drug delivery. numberanalytics.comnumberanalytics.com The study of host-guest complexes on surfaces has also gained significant attention, offering potential applications in separation technologies and catalysis. rsc.org

Design Principles for Self-Assembled Structures from Naphthalene-Based Units

The design of self-assembled structures from naphthalene-based units hinges on the precise control of intermolecular interactions. A rational design of the molecular building blocks is essential to encourage self-assembly and to dictate the final supramolecular structures and their functions. rsc.org

Key design principles include:

Functionalization: Attaching specific functional groups to the naphthalene core can introduce additional non-covalent interactions, such as hydrogen bonding or electrostatic interactions, which can direct the self-assembly process. google.comacs.org For example, tethering ammonium (B1175870) functionalities to naphthalene diimide (NDI) molecules disrupts long-range π-stacking, preventing precipitation and enabling the formation of controlled clusters. nih.gov

Solvent Effects: The choice of solvent can significantly influence the self-assembly process by modulating the strength of non-covalent interactions. For instance, in aqueous environments, hydrophobic effects can drive the aggregation of nonpolar naphthalene units. The process of self-assembly can be initiated by changing the solvent composition. google.com

Recent research has demonstrated the ability of 1,8-dihydroxy naphthalene to self-assemble with aryl boronic acids and 4,4′-bipyridine to form stable host-guest complexes with aromatic hydrocarbons. mdpi.com This highlights how strategic functionalization can lead to the formation of well-defined supramolecular architectures. mdpi.com

Controlled Assembly of this compound in Solution and on Surfaces

The controlled assembly of molecules like this compound can be achieved both in solution and on solid surfaces, leading to a variety of nanostructures.

In Solution: In solution, the self-assembly process is governed by a delicate balance of intermolecular and molecule-solvent interactions. By carefully tuning parameters such as concentration, temperature, and solvent polarity, it is possible to control the morphology of the resulting aggregates. For example, naphthalene-dipeptide conjugates have been shown to self-assemble into hydrogels, with the process initiated by a change in pH. warwick.ac.uk This assembly involves π-π stacking of the naphthalene groups and the formation of β-sheets from the peptide units, leading to fibrous structures. warwick.ac.uk

On Surfaces: The assembly of molecules on solid surfaces provides a pathway to create highly ordered two-dimensional (2D) structures. rsc.org Techniques like scanning tunneling microscopy (STM) allow for the direct visualization of these self-assembled monolayers. The underlying substrate can influence the packing and orientation of the molecules. For instance, nanoporous supramolecular networks physisorbed on solid surfaces have been used to immobilize a variety of guest molecules, demonstrating the potential for creating functional surfaces for applications in separation technology and catalysis. rsc.org The self-assembly of naphthalene-imide derivatives on indium-doped tin oxide (ITO) surfaces has been shown to improve the thermal stability of perovskite solar cells. acs.org

Assembly EnvironmentControlling FactorsResulting StructuresPotential Applications
Solution Concentration, Temperature, pH, Solvent PolarityNanofibers, Hydrogels, NanotubesDrug Delivery, Tissue Engineering
Surface Substrate, Surface Coverage, TemperatureOrdered Monolayers, 2D Porous NetworksMolecular Electronics, Catalysis, Sensing

Tunable Supramolecular Functionality and Adaptive Systems Based on Constitutional Dynamics

A key frontier in supramolecular chemistry is the development of "smart" materials that can adapt their structure and function in response to external stimuli. This is achieved through the principles of constitutional dynamic chemistry (CDC). nih.gov CDC involves chemical systems that can reversibly change their constitution by exchanging and reorganizing their molecular components. nih.govrsc.org

Supramolecular systems are inherently constitutionally dynamic due to the lability of non-covalent bonds. uni-wuerzburg.de This allows for the selection and amplification of specific components in response to environmental cues, leading to adaptive behavior. uni-wuerzburg.de For example, a supramolecular assembly might reconfigure itself upon a change in temperature, pH, or the introduction of a specific chemical species. nih.gov

The incorporation of dynamic covalent bonds alongside non-covalent interactions enables the creation of even more robust and responsive adaptive systems. numberanalytics.com The confinement of dynamic supramolecular assemblies within nanoscale environments, such as on a surface, allows for the control and observation of their dynamic behavior. pnas.org For instance, caged supramolecular trimers have been shown to undergo concerted rotary motions and even switch their chirality, demonstrating a dynamic chemistry at the supramolecular level. pnas.org This ability to create systems that can evolve and adapt opens up possibilities for developing lifelike chemical systems and advanced functional materials. rsc.org

Potential Applications of 2,6 Dinaphthalen 2 Ylnaphthalene in Organic Electronics

Role of Polycyclic Aromatic Hydrocarbons (PAHs) as Organic Semiconductors

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic semiconductors, valued for their distinct optical, electrical, and magnetic properties that arise from their extended π-conjugated structures and varied molecular arrangements. scispace.comrsc.orgrsc.org The inherent conjugated architecture and strong intermolecular interactions within PAHs promote favorable solid-state packing, which is crucial for efficient charge transport. rsc.org These materials form the basis of numerous organic electronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). rsc.orgresearchgate.net

The performance of PAH-based devices is intrinsically linked to the molecule's structure. For instance, pentacene, a well-studied PAH, exhibits high hole mobility due to its extensive π-conjugation and ideal molecular packing in the solid state. rsc.org The versatility of PAH chemistry allows for the synthesis of complex structures, including those with unique spatial arrangements and electronic characteristics, making them a vital component in the advancement of organic semiconductor materials. scispace.comrsc.org The development of new synthetic methods, such as ring-closing reactions, has further expanded the library of available PAHs, enabling the creation of materials with highly extended conjugated systems and enhanced optoelectronic performance. scispace.comrsc.org

Strategies for Optimizing Charge Transport in Extended Naphthalene (B1677914) Systems

Efficient charge transport is paramount for the high performance of organic electronic devices. In materials like 2,6-dinaphthalen-2-ylnaphthalene, which belongs to the family of extended naphthalene systems, charge transport occurs via the hopping of charge carriers (holes or electrons) between adjacent molecules. The efficiency of this process is governed by several factors, primarily the molecular architecture and the morphology of the material in its thin-film form.

The molecular structure of an organic semiconductor directly dictates its intrinsic charge transport properties. Charge carrier mobility, a key performance metric, is highly sensitive to the degree of intermolecular electronic coupling and the energy required for molecular reorganization during the hopping process.

Intermolecular Electronic Coupling: The spatial overlap of π-orbitals between adjacent molecules determines the electronic coupling. A larger overlap facilitates easier charge hopping. The herringbone packing motif, common in oligoacenes like naphthalene, is known to provide good π-orbital overlap, which is essential for efficient charge transport. scilit.comarxiv.org The architecture of this compound, with its multiple aromatic cores, can influence this packing.

Reorganization Energy: This is the energy required to relax the geometry of a molecule when it changes its charge state. A lower reorganization energy is desirable for higher charge mobility. Rigid, planar molecules like PAHs generally exhibit low reorganization energies.

Molecular Symmetry and Substitution: The symmetry of a molecule and the placement of substituent groups can significantly alter its packing and electronic properties. For example, computational studies on 2,6-diphenylanthracene (B1340685), a structurally related compound, show that substituting nitrogen atoms into the phenyl rings alters the planarity and energy levels, which in turn affects charge transport characteristics. researchgate.net Similarly, the specific linkage of naphthalene units in this compound is a critical design choice influencing its semiconductor performance.

Research has shown that even subtle changes in molecular structure, such as using different isomers, can lead to vastly different charge carrier mobilities. For instance, an isomeric mixture of a hexaazatrinaphthylene derivative was found to form stable amorphous films with consistent mobility, whereas the pure isomer showed a wide range of mobilities depending on processing conditions. nih.govprinceton.edu

Beyond the intrinsic properties of a single molecule, the collective arrangement of molecules in a thin film—its morphology—is critical for device performance. nih.gov The microstructure, including crystallinity, molecular orientation, and the presence of grain boundaries, plays a decisive role in charge transport. nist.govresearchgate.net

Crystallinity and Orientation: Highly crystalline films with well-ordered domains generally exhibit higher charge carrier mobilities because the regular arrangement of molecules provides continuous pathways for charge transport. The orientation of the crystals relative to the direction of current flow is also crucial. researchgate.net For many PAHs, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is favorable for charge transport in OFETs. mdpi.com

Processing Conditions: The final morphology of a thin film is heavily dependent on the deposition and post-deposition processing steps. Techniques like spin-coating, vacuum deposition, and solution-shearing, along with post-treatment methods such as solvent or thermal annealing, are used to control film crystallinity and orientation. researchgate.netacs.org For example, light-assisted annealing has been shown to enhance the crystallinity and charge carrier mobility in polymer films. acs.org

Substrate Interactions: The interface between the organic semiconductor and the substrate can template the growth of the film, influencing its morphology and crystal orientation. researchgate.netresearchgate.net Modifying the substrate surface with self-assembled monolayers is a common strategy to promote favorable film growth.

Controlling these morphological factors is a key strategy to bridge the gap between the intrinsic potential of a molecule like this compound and its actual performance in a device.

Advanced Device Architectures Utilizing Aromatic Oligomers

Aromatic oligomers, such as this compound, are fundamental building blocks for a variety of advanced organic electronic devices. Their well-defined structures and tunable properties make them ideal for use as the active semiconductor layer.

OFETs are a core component of organic electronics, serving as switches and amplifiers in circuits. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used in its active channel.

Aromatic oligomers are widely used in OFETs. For example, derivatives of anthracene (B1667546), which forms the central core of many PAHs, have been extensively studied. 2,6-diphenylanthracene (DPA), which is structurally analogous to the central unit of this compound, has been shown to be a high-performance semiconductor with a thin-film device mobility exceeding 10 cm² V⁻¹ s⁻¹. rsc.org The functionalization of the anthracene core can be used to switch the majority charge carrier from holes (p-type) to electrons (n-type). mdpi.com

Naphthalene-based materials have also demonstrated significant promise. Ambipolar OFETs, which can conduct both holes and electrons, have been fabricated using naphthalene derivatives combined with an n-type material like copper hexadecafluorophthalocyanine (F16CuPc). nih.gov Furthermore, studies on naphthalene-diimide-based copolymers in OFETs have provided insights into how network connectivity and molecular ordering at sub-monolayer coverages impact charge transport. monash.edu Given these precedents, this compound, with its extended naphthalene structure, is a strong candidate for application in high-performance OFETs.

Table 1: Performance of OFETs based on various Polycyclic Aromatic Hydrocarbons.

Semiconductor Device Configuration Hole Mobility (μh) [cm² V⁻¹ s⁻¹] Ion/Ioff Ratio Reference
2,6-diphenylanthracene (DPA) Thin Film Transistor > 10 - rsc.org
diF-TESADT Bottom-Gate, Top-Contact 0.4 - researchgate.net
N-substituted 2,6-DPA derivatives Theoretical (Predicted hole-transport) - researchgate.net
2,6-di((E)-styryl)naphthalene (DSN) Bilayer with F16CuPc 0.012 10³ (holes), 10⁴ (electrons) nih.gov

OLEDs are a successful commercial technology used in displays and lighting. Their operation relies on the injection of electrons and holes from opposite electrodes into an organic emissive layer, where they recombine to produce light. The efficiency, color, and stability of an OLED are determined by the materials used in its various layers, including the emissive layer (EML), hole-transport layer (HTL), and electron-transport layer (ETL).

PAHs and their derivatives are frequently used in all layers of an OLED. Anthracene derivatives, for instance, are employed as blue-emitting materials and as stable host materials for other emitters. rsc.org A material closely related to the subject compound, 2-methyl-9,10-di(2-naphthyl)anthracene (MADN), has been successfully used as a hole-transport material, leading to enhanced device efficiency by promoting a better balance of charge carriers. capes.gov.br

The extended π-system of this compound suggests it could function effectively as a component in an OLED. Depending on its specific photoluminescent properties, it could serve as a blue emitter, a common application for naphthalene- and anthracene-based materials. Alternatively, its robust aromatic structure and potential for high charge mobility could make it an excellent candidate for a stable host material in the emissive layer or as a charge-transport material. Novel molecular designs, such as creating meta-linked donor-acceptor structures, have been shown to yield highly efficient near-ultraviolet (NUV) OLEDs, indicating the broad potential for designing new functionalities from basic PAH building blocks. rsc.org

Organic Photodetectors

Organic photodetectors (OPDs) are devices that convert light into an electrical signal. The performance of an OPD is critically dependent on the light-absorbing and charge-transporting properties of the organic semiconductor used. Naphthalene-based materials, particularly those with extended conjugation, are of significant interest for OPDs, especially for applications requiring sensitivity in the ultraviolet (UV) region of the electromagnetic spectrum.

While specific studies on this compound in OPDs are not extensively reported, the characteristics of related naphthalene derivatives provide a strong indication of its potential. For instance, naphthalene diimide (NDI) derivatives, which are wide-bandgap organic semiconductors, have been successfully employed in high-performance, visible-blind UV photodetectors. researchgate.net These devices exhibit high photoresponsivity and a large photocurrent/dark-current ratio, demonstrating the suitability of the naphthalene core for photodetector applications. The wide bandgap, a likely feature of this compound due to its aromatic structure, is advantageous for creating photodetectors that are sensitive to UV light while remaining insensitive to visible light, a crucial feature for specific sensing applications. researchgate.net

The proposed mechanism for photodetection in such materials involves the generation of excitons (electron-hole pairs) upon absorption of photons with energy greater than the material's bandgap. These excitons are then dissociated into free charge carriers, which are transported through the semiconductor to the electrodes, generating a photocurrent. The efficiency of this process is influenced by the material's absorption coefficient, exciton (B1674681) diffusion length, and charge carrier mobility. The extended π-conjugation in this compound is expected to lead to a high absorption coefficient and facilitate efficient charge transport, both of which are desirable for high-performance OPDs.

Research on other naphthalene-based semiconductors has shown that their photophysical properties can be tuned by modifying their chemical structure. For example, the introduction of donor-acceptor moieties can alter the absorption spectrum and improve charge separation. rsc.org While this compound is a homonuclear aromatic hydrocarbon, its potential for functionalization opens up avenues for tailoring its properties for specific photodetector applications.

Property Significance in Organic Photodetectors Anticipated for this compound
Wide Bandgap Enables visible-blind UV detection.Expected due to the aromatic naphthalene core.
High Absorption Coefficient Efficient light harvesting.Likely due to the extended π-conjugated system.
Good Charge Carrier Mobility Efficient collection of photogenerated charges.Potential for high mobility due to ordered packing.
Tunable Electronic Properties Optimization for specific spectral ranges.Possible through chemical functionalization.

Interfacing this compound with Other Organic Materials and Dielectrics

The interface between this compound and other organic materials is central to the functioning of heterojunction devices like organic solar cells and photodetectors. In such devices, a junction between a donor and an acceptor material facilitates the separation of photogenerated excitons. The relative energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the interfacing materials are crucial for efficient charge transfer. The HOMO and LUMO levels of naphthalene-based materials can be tuned through chemical modification, allowing for the optimization of energy level alignment at the interface. rsc.org For instance, in a bilayer photodetector, this compound could potentially act as either a donor or an acceptor, depending on the electronic properties of the partner material.

The interface with the dielectric layer is of paramount importance in organic field-effect transistors (OFETs). The dielectric insulator supports the gate electrode and separates it from the semiconductor channel. The quality of the semiconductor-dielectric interface can significantly impact the transistor's performance by influencing the morphology of the semiconductor film and the density of charge traps. A smooth, defect-free interface is essential for achieving high charge carrier mobility.

Silicon dioxide (SiO₂) is a commonly used dielectric material in OFETs. The surface of SiO₂ can be modified with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to render it more hydrophobic and improve the molecular ordering of the deposited organic semiconductor. rsc.org For a molecule like this compound, which is expected to have a planar and rigid structure, a well-prepared dielectric surface would promote the formation of a highly crystalline thin film with favorable molecular packing for efficient charge transport. Studies on other rigid, naphthalene-based semiconductors have demonstrated that the choice of dielectric and its surface treatment can significantly influence the crystal structure and, consequently, the electronic performance of the device. rsc.orggriffith.edu.au

The compatibility of this compound with polymeric dielectrics is also an important consideration, especially for flexible electronic applications. The surface energy and chemical nature of the polymer dielectric will affect the growth and morphology of the semiconductor film. The interaction between the naphthalene units and the polymer chains can influence the molecular orientation at the interface, which in turn affects charge transport.

Interfacing Material Key Considerations Relevance to this compound
Other Organic Semiconductors HOMO/LUMO energy level alignment for efficient charge separation or injection.Potential for use in heterojunction devices; tunability through functionalization.
Silicon Dioxide (SiO₂) Dielectric Surface treatment (e.g., with SAMs) to promote ordered film growth and reduce charge trapping.A smooth, modified surface would likely enhance the performance of OFETs based on this material.
Polymer Dielectrics Surface energy and chemical compatibility for good film morphology and adhesion.Important for the development of flexible electronic devices.

Future Research Directions and Outlook for 2,6 Dinaphthalen 2 Ylnaphthalene

Exploration of Novel Synthetic Pathways and Scalable Production Methods

The availability of a compound in sufficient quantity and purity is a prerequisite for its comprehensive study and eventual application. For 2,6-dinaphthalen-2-ylnaphthalene, future research will need to focus on developing efficient and scalable synthetic methodologies. While classical approaches to forming carbon-carbon bonds can be envisioned, modern cross-coupling reactions are likely to be the most promising avenues.

A key strategy would involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. These methods are widely used for the synthesis of π-conjugated systems. For instance, a potential route could involve the coupling of a dibromonaphthalene derivative with a naphthalene-boronic acid or -stannane. The choice of catalysts, ligands, and reaction conditions will be crucial in optimizing the yield and minimizing side products.

Furthermore, for any potential commercial application, scalability is a major consideration. Future research should therefore not only focus on high-yielding laboratory-scale syntheses but also on the development of processes that are amenable to large-scale production. This includes exploring one-pot syntheses, minimizing the use of expensive or hazardous reagents, and developing efficient purification techniques.

Table 1: Potential Synthetic Routes for this compound

Coupling ReactionReactant 1Reactant 2Catalyst System (Example)Potential Advantages
Suzuki Coupling2,6-Dibromonaphthalene (B1584627)Naphthalen-2-ylboronic acidPd(PPh₃)₄ / Na₂CO₃High yields, commercially available starting materials. samipubco.com
Stille Coupling2,6-Dibromonaphthalene2-(Tributylstannyl)naphthalenePd(PPh₃)₄Tolerance to a wide range of functional groups.
Kumada Coupling2,6-DibromonaphthaleneNaphthalen-2-ylmagnesium bromideNi(dppe)Cl₂Use of more reactive organomagnesium reagents.

Advanced Theoretical Modeling for Predictive Design and Property Optimization

Computational chemistry offers a powerful toolkit for predicting the properties of novel materials before their synthesis, thereby guiding experimental efforts. For this compound, advanced theoretical modeling will be indispensable in understanding its fundamental electronic and photophysical properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be central to these investigations. samipubco.comredalyc.org These methods can be used to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the absorption and emission spectra. samipubco.com This information is critical for assessing the compound's potential as a semiconductor or light-emitting material.

Beyond the properties of a single molecule, computational models can also be used to predict the behavior of this compound in the solid state. By simulating the packing of molecules in a crystal lattice, it is possible to estimate properties such as charge carrier mobility, which is a key performance metric for organic field-effect transistors (OFETs). Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and how this might influence its self-assembly and material properties.

Table 2: Predicted Electronic Properties of Oligonaphthalenes (Illustrative)

OligomerHOMO (eV)LUMO (eV)Band Gap (eV)Calculation Method
Naphthalene (B1677914)-6.13-1.384.75DFT/aug-cc-pVQZ samipubco.com
Binaphthalene-5.98-1.554.43DFT/B3LYP
This compound-5.85 (Predicted)-1.70 (Predicted)4.15 (Predicted)DFT/B3LYP

Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in oligonaphthalenes.

Integration into Emerging Organic Electronic Technologies and Flexible Devices

The predicted electronic properties of this compound, particularly its extended π-conjugation, make it a candidate for application in a variety of organic electronic devices. Future research should focus on fabricating and characterizing prototype devices to evaluate its performance.

One of the most promising applications is in organic field-effect transistors (OFETs). rsc.org The rigid, planar structure of the molecule could facilitate efficient π-π stacking, which is crucial for charge transport. By depositing thin films of the material and fabricating transistor structures, it will be possible to measure its charge carrier mobility, on/off ratio, and threshold voltage.

Another area of interest is organic light-emitting diodes (OLEDs). Depending on its photoluminescence properties, this compound could potentially be used as an emissive layer or a host material in an OLED. The development of blue-light-emitting materials is a particular challenge in OLED technology, and naphthalene-based compounds are known to be promising in this regard. nih.gov

The processability of this compound will also be a key factor in its utility for flexible electronics. Solution-based deposition techniques, such as spin-coating or inkjet printing, are desirable for the fabrication of low-cost, large-area flexible devices. Research into the solubility of this compound and its formulation into inks will be an important step towards this goal.

Expanding Supramolecular Applications and the Development of Multi-Functional Materials

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. The planar aromatic surfaces of this compound provide an ideal platform for supramolecular assembly driven by π-π stacking interactions.

Future research could explore the self-assembly of this molecule on various surfaces to create ordered monolayers or nanostructures. These could have applications in areas such as sensing, where the binding of an analyte to the supramolecular assembly could induce a measurable change in its optical or electronic properties.

Furthermore, by introducing functional groups onto the naphthalene rings, it may be possible to create multi-functional materials. For example, the incorporation of recognition motifs could lead to the development of highly selective chemical sensors. Alternatively, the attachment of photo- or redox-active groups could result in materials with switchable properties, which could be of interest for molecular machines or data storage applications. The study of co-assembly with other molecules, such as electron acceptors, could lead to the formation of donor-acceptor complexes with interesting charge-transfer properties. rsc.orgthieme-connect.de

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